2-{[(2E)-3-phenyl-2-propenyl]thio}-6-propyl-4-pyrimidinol
Overview
Description
2-{[(2E)-3-phenyl-2-propenyl]thio}-6-propyl-4-pyrimidinol is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a sulfanyl group attached to the pyrimidine ring, along with a phenylprop-2-enyl group. Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Mechanism of Action
Target of Action
It’s structurally related to a class of compounds known as pyrimidines, which are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to play key roles in various biological processes, including dna synthesis, signal transduction, and cellular metabolism . Therefore, CCG-41600 may potentially influence these pathways, leading to downstream effects on cell growth, differentiation, and survival .
Pharmacokinetics
Pharmacokinetic studies would be necessary to determine these properties, which would include the compound’s bioavailability, plasma protein binding, metabolism, and elimination .
Result of Action
Given its structural similarity to other pyrimidine derivatives, it may potentially influence cellular processes such as cell growth, differentiation, and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of CCG-41600 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2E)-3-phenyl-2-propenyl]thio}-6-propyl-4-pyrimidinol typically involves the reaction of 2-thiouracil derivatives with appropriate alkylating agents. One common method involves the use of N-(2-bromoethyl)phthalimide or N-(3-bromopropyl)phthalimide in an alkaline medium. The reaction conditions usually include the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(2E)-3-phenyl-2-propenyl]thio}-6-propyl-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The phenylprop-2-enyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic or nucleophilic reagents such as halogens or amines can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-{[(2E)-3-phenyl-2-propenyl]thio}-6-propyl-4-pyrimidinol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-thiouracil derivatives: These compounds share a similar pyrimidine core with a sulfur atom at position 2.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a fused pyrimidine ring system and exhibit similar biological activities.
Uniqueness
2-{[(2E)-3-phenyl-2-propenyl]thio}-6-propyl-4-pyrimidinol is unique due to the presence of the phenylprop-2-enyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]sulfanyl-4-propyl-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-2-7-14-12-15(19)18-16(17-14)20-11-6-10-13-8-4-3-5-9-13/h3-6,8-10,12H,2,7,11H2,1H3,(H,17,18,19)/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKBESUPDSQJRJ-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)SC/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331721 | |
Record name | 2-[(E)-3-phenylprop-2-enyl]sulfanyl-4-propyl-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194226 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
415720-40-0 | |
Record name | 2-[(E)-3-phenylprop-2-enyl]sulfanyl-4-propyl-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.